5-o-Tolylisoxazole-4-carboxylic acid ethyl ester
Overview
Description
5-o-Tolylisoxazole-4-carboxylic acid ethyl ester is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a tolyl group (a methyl-substituted phenyl group) attached to the isoxazole ring, along with an ethyl ester functional group at the 4-position of the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-o-Tolylisoxazole-4-carboxylic acid ethyl ester typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a β-keto ester with hydroxylamine hydrochloride to form the isoxazole ring.
Introduction of Tolyl Group: The tolyl group can be introduced through a Friedel-Crafts acylation reaction, where toluene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The carboxylic acid group at the 4-position of the isoxazole ring can be esterified using ethanol and a suitable acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-o-Tolylisoxazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
5-o-Tolylisoxazole-4-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 5-o-Tolylisoxazole-4-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The isoxazole ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The tolyl group and ester functionality can enhance binding affinity and specificity to the target molecules.
Comparison with Similar Compounds
Similar Compounds
5-Phenylisoxazole-4-carboxylic acid ethyl ester: Similar structure but with a phenyl group instead of a tolyl group.
5-o-Tolylisoxazole-4-carboxylic acid methyl ester: Similar structure but with a methyl ester instead of an ethyl ester.
5-o-Tolylisoxazole-3-carboxylic acid ethyl ester: Similar structure but with the carboxylic acid group at the 3-position instead of the 4-position.
Uniqueness
5-o-Tolylisoxazole-4-carboxylic acid ethyl ester is unique due to the specific positioning of the tolyl group and the ethyl ester functionality, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted synthesis and applications in various scientific fields.
Properties
IUPAC Name |
ethyl 5-(2-methylphenyl)-1,2-oxazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-16-13(15)11-8-14-17-12(11)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGSIXGMUARJOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1)C2=CC=CC=C2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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